molecular formula C8H10ClF2NO B3031093 4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE CAS No. 1431965-53-5

4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE

Cat. No.: B3031093
CAS No.: 1431965-53-5
M. Wt: 209.62
InChI Key: NRQQUKCUAIDIRN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,2-Difluoroethoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under specific conditions to form the intermediate 4-(2,2-difluoroethoxy)aniline. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(2,2-Difluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)aniline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2,2-Difluoroethoxy)aniline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQQUKCUAIDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-53-5
Record name Benzenamine, 4-(2,2-difluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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